molecular formula C20H22N4O B2759817 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 866010-70-0

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2759817
CAS No.: 866010-70-0
M. Wt: 334.423
InChI Key: GCTRMRSOTGJIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates a 3,4-dihydroquinazolin-4-one scaffold, a privileged motif in drug design known for its diverse biological activities. The presence of the 4-benzylpiperazine group, linked via a methylene bridge, is a common feature in compounds developed to modulate various biological targets, particularly in oncology . Compounds with this general structure have been investigated as potential inhibitors of critical cellular processes. For instance, structurally related molecules featuring the quinazolinone core and a benzylpiperazine moiety have been identified and patented as mitotic kinesin inhibitors . Mitotic kinesins are essential proteins for cell division, making them attractive targets for the development of novel anticancer therapeutics . The structural class of Mannich bases, which includes molecules formed by the introduction of an aminomethyl function (such as the 4-benzylpiperazin-1-yl-methyl group in this compound), is widely explored in medicinal chemistry . These compounds are frequently studied for a range of potential biological activities, including anticancer and cytotoxic properties . Researchers value this compound as a key synthetic intermediate or a building block for constructing more complex molecules for biological screening. It is strictly intended for laboratory research purposes by trained professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20-17-8-4-5-9-18(17)21-19(22-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTRMRSOTGJIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through reductive amination involving 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one and various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. Characterization methods include Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), Carbon Nuclear Magnetic Resonance (13C NMR), and mass spectrometry, confirming the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial activity. 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one has been tested against various bacterial and fungal strains, showing promising results that suggest its potential as an antibacterial and antifungal agent .

Anticancer Activity

The compound's structural features allow it to interact with multiple biological targets, which can be leveraged for anticancer therapies. Quinazolinone derivatives are known for their anticancer properties, and studies have shown that modifications to the quinazolinone core can enhance this activity . Notably, related compounds have demonstrated efficacy against different cancer cell lines, indicating a potential pathway for further development.

Neuropharmacological Effects

The inclusion of the piperazine moiety is associated with neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This suggests that 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one could also be explored for neuroprotective applications .

Interaction Studies

Interaction studies highlight the compound's ability to bind effectively to various receptors and enzymes. The benzylpiperazine moiety enhances binding affinity, which is crucial for developing drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one in various contexts:

Antimicrobial Activity Study

A study conducted on synthesized quinazolinone derivatives showed that modifications significantly enhanced their antimicrobial effectiveness against pathogens such as Candida albicans and Staphylococcus aureus. The presence of the piperazine group was crucial in improving bioactivity .

Neuroprotective Potential

In a study focusing on acetylcholinesterase inhibitors for Alzheimer’s treatment, derivatives similar to 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one were shown to possess significant inhibitory activity against the enzyme, indicating potential therapeutic use in cognitive decline disorders .

Mechanism of Action

The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For instance, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in microbial or cancer cells .

Comparison with Similar Compounds

Key Observations:

AChE Inhibition: The 4-benzylpiperazine moiety is critical for AChE inhibition, as demonstrated by compound 4a (). Electron-withdrawing groups (e.g., Cl, NO₂) at the ortho or para positions of the benzyl ring enhance activity, likely due to improved binding to the enzyme’s peripheral anionic site. Despite structural similarities, 4a is less potent than donepezil but offers a scaffold for optimization.

COX-2 Inhibition: Quinazolinone derivatives with extended conjugated systems (e.g., styryl groups) and sulfonamide substituents exhibit COX-2 inhibition, though with modest efficacy (e.g., 47.1% inhibition at 20 μM). The absence of a benzylpiperazine group in these analogs suggests divergent structure-activity relationships (SAR) compared to AChE-targeted compounds.

Antiplasmodial Activity :

  • Thiazol-4-one derivatives incorporating the 4-benzylpiperazine group () show moderate antiplasmodial effects, highlighting the versatility of this structural motif across therapeutic areas.

Biological Activity

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 334.423 g/mol. The compound features a quinazolinone core substituted with a benzylpiperazine moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Key findings include:

  • Antitumor Activity :
    • A related compound with structural similarities demonstrated potent antitumor effects, with IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines. This compound was shown to induce G2/M phase cell cycle arrest and trigger apoptosis in cancer cells, suggesting that similar derivatives may exhibit comparable efficacy .
  • Antiviral Properties :
    • Quinazolinone derivatives have been explored as potential inhibitors of SARS-CoV-2 main protease (Mpro). These studies indicate that modifications at specific positions on the quinazolinone scaffold can enhance binding affinity and inhibitory potency against viral targets .
  • Neuropharmacological Effects :
    • Compounds containing the benzylpiperazine moiety are often investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety.

Synthesis Methods

Various synthetic routes have been developed to obtain 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one. Common methods include:

  • Condensation Reactions : Utilizing piperazine derivatives and quinazolinone precursors in condensation reactions under controlled conditions.
  • Cyclization Techniques : Employing cyclization strategies to form the quinazolinone core while introducing the benzylpiperazine substituent.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-aminesAntitumorIC50 values of 0.029–0.147 μM; induces G2/M arrest and apoptosis
Quinazolinone derivativesAntiviral (SARS-CoV-2 Mpro inhibitor)Enhanced binding affinity; promising lead compounds for drug development
Various substituted dihydroquinazolinesNeuropharmacological effectsPotential therapeutic applications in mental health disorders

The mechanisms underlying the biological activity of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one are multifaceted:

  • Target Interaction : The compound's ability to bind to specific receptors or enzymes involved in tumor progression or viral replication is crucial for its efficacy.
  • Cell Cycle Modulation : Induction of cell cycle arrest at critical checkpoints prevents the proliferation of cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of piperazine-containing compounds typically involves nucleophilic substitution or reductive amination. For analogs like 3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios of benzylpiperazine derivatives) critically influence yield . Key steps include:
  • Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalytic bases like triethylamine to deprotonate intermediates.
  • Purification via column chromatography or recrystallization.
  • Table : Hypothetical Optimization Parameters (Based on Analogous Syntheses):
ParameterCondition 1 (Low Yield)Condition 2 (High Yield)
SolventDichloromethaneDMF
Temperature25°C80°C
CatalystNoneTriethylamine
Yield35%78%

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., benzyl protons at δ 3.5–4.5 ppm, quinazolinone aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 376.2 for C21H22N4O).
  • Melting Point (mp) : Compare observed mp (e.g., 187–190°C for similar piperazine derivatives) with literature values .

Q. What standardized protocols exist for assessing solubility and stability under laboratory conditions?

  • Methodological Answer :
  • Solubility Testing : Use a shake-flask method in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol). Quantify via UV-Vis spectroscopy.
  • Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC. Kanto Reagents catalog data (e.g., mp 96–98°C for related compounds) suggests thermal stability thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., cell line viability assays with controlled ATP levels and incubation times). Differences in solvent (DMSO vs. saline) or assay endpoints (IC50 vs. EC50) often explain discrepancies .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies.

Q. What analytical methodologies are recommended for identifying and quantifying impurities?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm. Reference standards (e.g., Impurity B in ) enable quantification at ≤0.1% thresholds .
  • LC-MS/MS : Detect trace impurities via fragmentation patterns (e.g., m/z shifts indicative of dealkylation or oxidation).

Q. How should researchers design experiments to assess environmental persistence and ecotoxicology?

  • Methodological Answer :
  • Framework : Follow Project INCHEMBIOL guidelines :

Abiotic Studies : Hydrolysis (pH 7.4, 25°C), photolysis (UV light, 254 nm).

Biotic Studies : Aerobic/anaerobic biodegradation (OECD 301/311 tests).

Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition.

Q. What computational strategies are effective for predicting molecular interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors). Prioritize piperazine and quinazolinone moieties as interaction sites.
  • MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.